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Chromium, trichlorotris(tetrahydrofuran)-

Cat. No.: B8086068
M. Wt: 426.7 g/mol
InChI Key: DKIUQHYQHJJSLU-UHFFFAOYSA-K
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Description

Significance as a Precursor in Organometallic and Coordination Chemistry Research

The primary significance of CrCl₃(THF)₃ in the field of chemistry lies in its role as a convenient starting material, or precursor, for the synthesis of a wide array of other chromium-containing compounds. Its THF ligands are relatively labile and can be readily displaced by other ligands, allowing chemists to access diverse molecular structures.

Detailed research findings have demonstrated its utility in synthesizing various classes of complexes:

Organochromium Reagents: It is instrumental in preparing monoalkylchromium dichloride complexes through transmetallation reactions with organomagnesium (Grignard) or organoaluminum reagents. chemistry-chemists.com These resulting organochromium compounds are valuable in carbon-carbon bond-forming reactions. chemistry-chemists.com

Diimine Complexes: The direct reaction of CrCl₃(THF)₃ with α-diimine ligands in THF yields the corresponding (α-diimine)chromium(III) complexes. yu.edu.jo These types of complexes have been investigated as catalyst precursors for ethylene (B1197577) polymerization. yu.edu.jo

Pyrazolato Complexes: In a reaction with potassium 3,5-di-tert-butylpyrazolate, CrCl₃(THF)₃ is converted to tris(3,5-di-tert-butylpyrazolato)chromium(III), a complex featuring η²-pyrazolato ligand coordination. wayne.edu

Acetylacetonate (B107027) Complexes: It reacts with acetylacetone (B45752) (acacH) to form complexes like CrCl₂(acac)(THF)₂, where one chloride and one THF ligand are substituted. acs.org This provides a pathway to chromium acetylacetonate derivatives. acs.orgresearchgate.netresearchgate.net

Examples of Precursor Applications
ReactantResulting Product TypeReference
Organomagnesium/Organoaluminum CompoundsMonoalkylchromium Dichloride Complexes chemistry-chemists.com
Diimine Ligands(Diimine)chromium(III) Complexes yu.edu.jo
Potassium PyrazolatesTris(pyrazolato)chromium(III) wayne.edu
AcetylacetoneChromium Acetylacetonate Derivatives acs.org

Overview of its Role in Advanced Synthetic Methodologies

Beyond its general use as a precursor, CrCl₃(THF)₃ is integral to several advanced synthetic methodologies, most notably in chromium-mediated organic reactions. Its solubility in common ethereal solvents is a key advantage over the largely insoluble anhydrous chromium(III) chloride, facilitating reactions in a homogeneous environment. chemistry-chemists.com

A prominent example is its use as a starting material in the Nozaki-Hiyama-Kishi (NHK) reaction . This reaction involves the coupling of an organic halide with an aldehyde, mediated by a chromium(II) species. chemistry-chemists.com While the active reagent is Cr(II), it is often generated in situ by the reduction of a Cr(III) salt. chemistry-chemists.com CrCl₃(THF)₃ serves as an excellent, soluble source of Cr(III) for this reduction, which can be achieved using reagents like lithium aluminum hydride. chemistry-chemists.com The development of anhydrous conditions for this reaction, enabled by soluble precursors like CrCl₃(THF)₃, greatly expanded the scope of carbon-carbon bond-forming reactions via organochromium intermediates. chemistry-chemists.com

Furthermore, as mentioned previously, complexes derived from CrCl₃(THF)₃ can act as catalyst precursors for olefin polymerization, demonstrating its role in developing new catalytic systems. yu.edu.jo

Historical Context and Evolution of Research Perspectives

The study and application of Trichlorotris(tetrahydrofuran)chromium(III) have evolved significantly over several decades. Initial research in the 1960s focused on its fundamental coordination chemistry, such as its reaction with acetylacetone to form new octahedral chromium complexes. acs.org

Its importance surged in the 1970s and 1980s with the pioneering work in organochromium chemistry by researchers like Hiyama, Nozaki, and Kishi. chemistry-chemists.com The discovery that soluble Cr(III) sources like CrCl₃(THF)₃ could be conveniently reduced to generate highly reactive Cr(II) species under anhydrous conditions was a turning point. chemistry-chemists.com This transformed the perception of the compound from a simple coordination complex to a vital tool for complex organic synthesis, particularly for constructing carbon skeletons in natural product synthesis. chemistry-chemists.com

In more recent years, research has continued to leverage its properties as a versatile precursor. Studies from the 21st century show its continued use in synthesizing novel chromium complexes with specialized ligand environments for applications in catalysis and materials science. yu.edu.jowayne.edu This demonstrates an evolution from fundamental studies to targeted applications in advanced materials and synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24Cl3Cr2O3+3 B8086068 Chromium, trichlorotris(tetrahydrofuran)-

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium(3+);oxolane;trichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H8O.3ClH.2Cr/c3*1-2-4-5-3-1;;;;;/h3*1-4H2;3*1H;;/q;;;;;;2*+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIUQHYQHJJSLU-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl3Cr2O3+3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Purity Assessment of Trichlorotris Tetrahydrofuran Chromium Iii Adducts

Established Preparative Routes for CrCl₃(THF)₃

Several methods have been established for the synthesis of CrCl₃(THF)₃, generally involving the reaction of a chromium(III) chloride source with tetrahydrofuran (B95107) (THF).

Direct coordination methods aim to form the CrCl₃(THF)₃ adduct by reacting a chromium(III) source with THF, often employing a dehydrating agent to remove water.

One common approach starts with hydrated chromium(III) chloride (CrCl₃·6H₂O). researchgate.net This hydrate (B1144303) is treated with a dehydrating agent such as trimethylchlorosilane (Me₃SiCl) in THF. nih.govresearchgate.net To obtain a completely anhydrous form of CrCl₃(THF)₃, a significant excess of the dehydrating agent, approximately 60 equivalents per chromium atom, may be required. researchgate.net An alternative direct method involves the use of molecular sieves as the water absorption agent. In this process, CrCl₃·6H₂O is contacted with THF in the presence of 3 Å, 4 Å, 5 Å, or other suitable molecular sieves to form and isolate the anhydrous CrCl₃(THF)₃ complex. google.com

Another route begins with the preparation of anhydrous CrCl₃, which can be achieved by refluxing the hydrated form with thionyl chloride. rsc.org The resulting anhydrous CrCl₃ is then reacted with THF to yield the desired complex. rsc.org

A historically significant preparative route involves the continuous extraction of anhydrous chromium(III) chloride with THF using a Soxhlet apparatus. nih.govrsc.org Anhydrous CrCl₃ is notably insoluble in most organic solvents, and this method leverages the slow formation of the soluble THF adduct to draw the chromium salt into the solution. nih.gov Sometimes, a catalytic amount of zinc dust is added to aid the process. nih.gov

Regardless of the synthetic method, careful handling and purification are critical. All glassware and solvents must be rigorously dried, as THF cannot displace water molecules once they have coordinated to the chromium center, leading to the formation of stable hydrates. rsc.org

Challenges Associated with the Purity and Reproducibility of Standard CrCl₃(THF)₃

Despite the established synthetic protocols, obtaining pure and reproducible batches of CrCl₃(THF)₃ is a persistent challenge. The compound is typically isolated as an irregular, non-crystalline solid, which makes purification by recrystallization impossible. nih.govnih.govresearchgate.net This lack of a reliable purification method means it is not a purity-guaranteed chemical, leading to significant issues in its application. nih.govnih.gov

A primary issue in the synthesis of CrCl₃(THF)₃ is the frequent formation of incorrect and undesired adducts. X-ray crystallographic studies have revealed that some commercial sources, likely prepared via dehydration of CrCl₃·6H₂O, were not the intended CrCl₃(THF)₃ but were instead the hydrated complex, trichlorido(aqua)bis(tetrahydrofuran)chromium(III) or CrCl₃(H₂O)(THF)₂. researchgate.net The presence of coordinated water is particularly problematic in reactions involving strongly basic reagents that can be deprotonated. researchgate.net

Even under anhydrous conditions, other adducts can form. Research has identified a well-defined, crystalline dinuclear complex, di-μ-chloro-bis[dichlorobis(tetrahydrofuran)chromium(III)], with the formula [CrCl₂(μ-Cl)(THF)₂]₂, as another potential product or impurity in THF adduct preparations. nih.govnih.gov

The use of impure CrCl₃(THF)₃ can have a profound negative impact on subsequent chemical reactions, particularly in the field of catalysis. The presence of hydrates or other chromium-THF adducts leads to inconsistent and often poor results. nih.govnih.gov

For example, in the synthesis of an ethylene (B1197577) tetramerization catalyst, using impure CrCl₃(THF)₃ resulted in inconsistent and relatively low catalytic activity, on the order of approximately 3000 kg/g-Cr/h . nih.govresearchgate.netajou.ac.kr In contrast, when a well-defined chromium precursor was used, the activity was reliably high, reaching 6600 kg/g-Cr/h . nih.govresearchgate.netajou.ac.kr Furthermore, the use of impure CrCl₃(THF)₃ has been cited as the cause for failures in obtaining high-quality single crystals of subsequent coordination complexes, thereby preventing their structural determination by X-ray crystallography. nih.govnih.govresearchgate.net

Parameter Impure CrCl₃(THF)₃ Source Well-Defined [CrCl₂(μ-Cl)(THF)₂]₂ Source
Catalyst Activity Inconsistent and low (~3000 kg/g-Cr/h )Reliable and high (6600 kg/g-Cr/h )
Reproducibility PoorHigh
Crystallography Unsuccessful for subsequent productsSuccessful for subsequent products

This table illustrates the comparative impact of using impure CrCl₃(THF)₃ versus a well-defined precursor on catalytic performance and product characterization. nih.govnih.govresearchgate.netresearchgate.netajou.ac.kr

Advanced Preparative Routes for Well-Defined Chromium(III)-THF Complexes

Given the significant challenges associated with the purity and reproducibility of CrCl₃(THF)₃, research has focused on developing alternative, well-defined chromium(III)-THF precursors. A notable success in this area is the synthesis of the crystalline, dinuclear complex [CrCl₂(μ-Cl)(THF)₂]₂. nih.govnih.gov

This complex serves as a more reliable and pure starting material for chromium chemistry. nih.govresearchgate.net The preparation is described as a facile procedure:

CrCl₃·6H₂O is first evacuated at 100 °C to remove a large portion of the water. nih.govnih.gov

The partially dehydrated solid is then treated with approximately 6 equivalents of Me₃SiCl in a minimal amount of THF. nih.govnih.gov

The resulting product, [CrCl₂(μ-Cl)(THF)₂]₂, is then isolated as a crystalline solid from dichloromethane (B109758) (CH₂Cl₂). nih.govnih.gov

The bulk material's elemental analysis and XRD pattern agree with the structure determined by single-crystal X-ray crystallography. nih.govnih.gov Using this well-defined complex as the chromium source has been shown to overcome the reproducibility and performance issues encountered with standard CrCl₃(THF)₃, enabling the consistent synthesis of highly active catalysts and allowing for the successful structural elucidation of complex chromium compounds. nih.govnih.govresearchgate.net

Synthesis of Dimeric Chromium(III)-Chloride-THF Adducts, e.g., [CrCl2(μ-Cl)(thf)2]2

The common starting material for synthesizing organometallic and coordination compounds of chromium, trichlorotris(tetrahydrofuran)chromium(III) (CrCl3(thf)3), has been identified as an irregular, non-crystalline violet solid. nih.govresearchgate.net This physical characteristic prevents purification by recrystallization, leading to significant issues regarding its purity and even its precise chemical structure. nih.govresearchgate.net Some commercial preparations, thought to be CrCl3(thf)3, were discovered through X-ray crystallography to be CrCl3(H2O)(THF)2, which can cause experimental failures, particularly when reacting with strongly basic reagents. researchgate.net The ambiguity surrounding this common precursor has led to inconsistencies in experimental results. nih.govnih.gov

To address these challenges, a well-defined, crystalline, chloride-bridged dinuclear chromium(III) adduct, [CrCl2(μ-Cl)(thf)2]2, has been developed as a superior and reliable alternative. nih.govnih.govajou.ac.kr This compound can be synthesized and its structure unequivocally determined by X-ray crystallography, ensuring a high degree of purity for subsequent reactions. nih.govresearchgate.net

The structure of this dimeric adduct features two chromium atoms in an octahedral geometry. nih.gov Each chromium center is coordinated to two tetrahydrofuran (THF) molecules in a cis configuration, two terminal chlorine atoms, and two bridging chlorine atoms that link the two chromium centers. nih.gov The purity of the bulk material has been verified through methods such as X-ray powder diffraction (XRD) and elemental analysis, which show excellent agreement with the data obtained from single-crystal X-ray crystallography. nih.govresearchgate.netajou.ac.kr

Table 1: Selected Crystallographic Data for [CrCl2(μ-Cl)(thf)2]2

Parameter Value (Å)
Cr-Cl (terminal) Bond Distance 2.277
Cr-Cl (terminal) Bond Distance 2.289
Cr-Cl (bridging) Bond Distance 2.362

Data sourced from X-ray crystallography studies. nih.gov

Facile Preparation Strategies for Crystalline Analogues

Historically, the synthesis of CrCl3(thf)3 involved the Soxhlet extraction of anhydrous chromium(III) chloride with THF, often with the aid of zinc dust. nih.gov However, the preparation of the required anhydrous CrCl3 is itself a significant challenge, involving hazardous processes such as the high-temperature reaction of chromium oxides with carbon tetrachloride, which can generate highly toxic phosgene (B1210022) gas. nih.gov An alternative method using thionyl chloride to dehydrate CrCl3·6H2O has also been reported. nih.govrsc.org These methods are either dangerous, time-consuming, or result in an impure product. nih.gov

A significantly more facile and reliable preparation strategy has been developed for the crystalline dimeric adduct, [CrCl2(μ-Cl)(thf)2]2. researchgate.netajou.ac.kr This improved method avoids the need for difficult-to-prepare anhydrous CrCl3 and hazardous reagents. The synthesis starts with the readily available hydrated chromium chloride, CrCl3·6H2O.

The facile procedure involves three key steps:

Evacuation: CrCl3·6H2O is first evacuated at 100 °C to remove the majority of the water molecules. nih.govnih.govresearchgate.net

Anhydrous Treatment: The partially dehydrated solid is then treated with a controlled amount (e.g., 6 equivalents) of trimethylsilyl (B98337) chloride (Me3SiCl) in a minimal volume of THF. nih.govnih.govresearchgate.net The Me3SiCl reacts with the remaining water to form hexamethyldisiloxane, effectively ensuring a completely anhydrous product. nih.gov This results in the precipitation of a violet solid. nih.govresearchgate.net

Crystallization: The resulting crude product is then crystallized from a solvent such as dichloromethane (CH2Cl2) to yield the pure, well-defined dimeric complex [CrCl2(μ-Cl)(thf)2]2. nih.govnih.govresearchgate.netajou.ac.kr

This modern approach is not only safer and more efficient but also provides a crystalline product whose purity can be rigorously assessed and guaranteed, overcoming the primary drawbacks of the traditional CrCl3(thf)3 precursor. nih.govnih.govajou.ac.kr The use of this well-defined chromium source has been shown to lead to more consistent and higher activity in catalytic applications, such as ethylene tetramerization. nih.govnih.govajou.ac.kr

Table 2: Comparison of Synthetic Strategies for Chromium(III)-Chloride-THF Adducts

Feature Traditional Method (for CrCl3(thf)3) Facile Method (for [CrCl2(μ-Cl)(thf)2]2)
Starting Material Anhydrous CrCl3 nih.gov CrCl3·6H2O nih.govnih.gov
Key Reagents THF, Zn dust (optional) nih.gov Me3SiCl, THF, CH2Cl2 nih.govnih.gov
Procedure Soxhlet extraction nih.gov Evacuation, treatment with Me3SiCl, crystallization nih.govnih.gov
Product Form Irregular, non-crystalline solid nih.govresearchgate.net Crystalline solid nih.govajou.ac.kr
Purity Not guaranteed, often impure nih.govnih.gov High purity, verifiable by XRD and EA nih.govajou.ac.kr
Hazards Preparation of anhydrous CrCl3 is hazardous (e.g., potential phosgene production) nih.gov Avoids highly toxic reagents nih.gov

Table 3: List of Compound Names

Compound Name
Chromium, trichlorotris(tetrahydrofuran)-
[CrCl2(μ-Cl)(thf)2]2
CrCl3(thf)3
CrCl3·6H2O
Trimethylsilyl chloride
Dichloromethane
Tetrahydrofuran
Zinc
Carbon tetrachloride
Thionyl chloride
Hexamethyldisiloxane

Structural Elucidation and Advanced Spectroscopic Characterization of Chromium, Trichlorotris Tetrahydrofuran and Its Derivatives

Single Crystal X-ray Crystallographyresearchgate.netnih.govcardiff.ac.uk

Single crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules. While CrCl₃(THF)₃ is commonly used as an "irregular violet solid," obtaining single crystals suitable for diffraction has been challenging, leading to some ambiguity regarding its precise formulation in bulk samples. nih.govnih.gov Some commercial sources have been found to be the hydrated species, CrCl₃(H₂O)(THF)₂, which can lead to experimental complications. researchgate.net However, structural determination from a single crystal selected from a reaction pot has successfully elucidated the structure of the authentic anhydrous compound. nih.gov More recently, the characterization of a well-defined crystalline dimer, [CrCl₂(μ-Cl)(thf)₂]₂, has provided a reliable, pure precursor that has, in turn, enabled the successful crystallization and structural determination of derivatives that were previously unattainable when using the less pure CrCl₃(THF)₃. nih.govnih.gov

X-ray diffraction studies on a single crystal of CrCl₃(THF)₃ revealed a six-coordinate, pseudo-octahedral geometry around the chromium(III) center. nih.gov The three chloride ligands and three tetrahydrofuran (B95107) (THF) ligands are arranged in a meridional (mer) configuration. nih.govcardiff.ac.uk In this arrangement, the three chloride atoms and one THF oxygen atom can be seen as occupying the equatorial plane, with the remaining two THF molecules in axial positions.

The bond distances between the chromium atom and the bridging chloride ligands in the related dimeric complex, [CrCl₂(μ-Cl)(thf)₂]₂, are noted to be longer (2.362 Å) than the terminal Cr-Cl bonds (2.277 and 2.289 Å). nih.gov The Cr–Cl distances in mer-CrCl₃(THF)₃ itself were reported as 3.299, 3.318, and 3.352 Å. nih.gov The chromium atom in the dimer also adopts an octahedral structure with the two THF ligands in a cis-position to each other. nih.gov

Table 1: Selected Bond Distances for mer-CrCl₃(THF)₃ and a Related Dimeric Complex
CompoundBondDistance (Å)Reference
mer-CrCl₃(THF)₃Cr–Cl3.299 nih.gov
Cr–Cl3.318 nih.gov
Cr–Cl3.352 nih.gov
[CrCl₂(μ-Cl)(thf)₂]₂Cr–Cl (terminal)2.277, 2.289 nih.gov
Cr–Cl (bridging)2.362 nih.gov
Cr–O2.018, 2.045 nih.gov

The arrangement of individual molecules within a crystal lattice, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions and, where applicable, hydrogen bonding. For CrCl₃(THF)₃ and its derivatives, the packing is primarily influenced by the shape of the complex and the nature of the ligands. While detailed analyses of the crystal packing for mer-CrCl₃(THF)₃ are not extensively reported in the provided literature, studies on related complexes, such as a monomeric chromium guanidinate complex derived from CrCl₃, show how bulky ligands can dictate the packing arrangement in the solid state. researchgate.net The powder X-ray diffraction (XRD) pattern of bulk material prepared via specific methods confirms that the majority of the solid has the dimeric [CrCl₂(μ-Cl)(thf)₂]₂ structure, indicating a consistent packing arrangement in the bulk crystalline solid. nih.govresearchgate.net

The primary utility of CrCl₃(THF)₃ is as a precursor for a multitude of other chromium complexes. The structures of these derivatives are frequently determined by single-crystal X-ray diffraction, revealing how the choice of incoming ligand influences the final coordination geometry.

For example, the reaction of CrCl₃(THF)₃ with bis(2-pyridylmethyl)alkylamine (BPA) ligands yields octahedral chromium(III) complexes. acs.org The resulting geometry depends on substituents on the pyridine (B92270) rings. Unsubstituted BPA ligands lead to a facial (fac) arrangement, where the three nitrogen atoms of the BPA ligand cap one face of the octahedron. acs.org In contrast, using 6-methyl-substituted BPA ligands forces a meridional (mer) geometry, where the three nitrogen atoms and one chloride ligand are situated in the equatorial plane. acs.org

Similarly, diphosphine ligands like chiraphos (B8809060), when reacted with CrCl₃(THF)₃, can form dimeric structures bridged by two chloride ligands. researchgate.net However, a related meso achiraphos ligand results in a monomeric complex when crystallized from acetonitrile (B52724). researchgate.net

Table 2: Structural Features of Complexes Derived from CrCl₃(THF)₃
Reactant LigandResulting Complex TypeCoordination GeometryKey Structural FindingReference
N-propyl-N,N-di(2-pyridylmethyl)aminefac-{BPA}CrCl₃Pseudo-octahedralFacial coordination of the tridentate ligand. acs.org
N-propyl-N,N-di(6-methyl-2-pyridylmethyl)aminemer-{BPA}CrCl₃Pseudo-octahedralMeridional coordination forced by steric bulk of methyl groups. acs.org
S,S-ChiraphosDimeric Chromium ComplexOctahedral (per Cr)Forms a chlorine-bridged dimer. researchgate.net
meso-AchiraphosMonomeric Chromium ComplexOctahedralForms a monomeric species in acetonitrile. researchgate.net
1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe)CrCl₃(dippe)(thf)Monomeric THF adductMonomeric species formed with chelating phosphine (B1218219). illinois.edu

Spectroscopic Techniques for Structural and Electronic Characterizationresearchgate.netresearchgate.netacs.org

Spectroscopic methods are indispensable for characterizing compounds, especially paramagnetic species like Cr(III) complexes where NMR spectroscopy is not straightforward. nih.gov Infrared and UV-Visible spectroscopy provide critical insights into the ligand environment and electronic structure.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering a fingerprint for its functional groups and structure. For CrCl₃(THF)₃, IR spectroscopy is useful for confirming the presence of coordinated THF ligands and for ensuring the absence of water, which is critical for many organometallic reactions. nih.gov The C-H stretching vibrations of the aliphatic CH₂ groups in the THF rings are typically observed in the 2800-3000 cm⁻¹ region. ijrpc.com Other characteristic vibrations for THF, including C-O stretching and ring deformation modes, are found in the 850-1200 cm⁻¹ region. ijrpc.comresearchgate.net

In studies of derived complexes, such as [CrCl₃(dppe)(thf)], the presence of bands associated with THF indicates that a monomeric substitution has occurred, as opposed to the formation of a dimer where all THF ligands might be displaced. up.ac.za However, analysis can be complicated by the superposition of bands from other ligands. up.ac.za The Cr-Cl stretching vibrations are typically found in the far-IR region and can give clues about the coordination geometry, though interpretation can be complex. up.ac.za

Table 3: Typical Infrared Vibrational Frequencies for Coordinated Tetrahydrofuran (THF)
Frequency Range (cm⁻¹)AssignmentReference
2800 - 3000C-H Stretching ijrpc.com
~1467C-H Scissoring ijrpc.com
1000 - 1300C-O-C Stretching ijrpc.com
~1070C-O Stretching (experimental) ijrpc.com
~890Ring Deformation researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes, it is particularly useful for studying the transitions between d-orbitals that have been split by the ligand field. umass.edunumberanalytics.com Chromium(III) has a d³ electronic configuration. In an octahedral ligand field, the five degenerate d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. umass.eduresearchgate.net

The energy difference between these sets of orbitals is denoted as Δo (or 10Dq). umass.edu For a d³ ion like Cr(III), two spin-allowed d-d transitions are typically observed in the visible region of the spectrum. These correspond to the excitation of an electron from the ground state (⁴A₂g) to the excited states (⁴T₂g and ⁴T₁g). lacc-terryb.com The energy of the lowest energy absorption band gives a direct measure of Δo. lacc-terryb.com The UV-Vis spectrum of CrCl₃(THF)₃ shows these characteristic absorptions, and the positions of these bands are sensitive to the ligand environment. researchgate.netresearchgate.netresearchgate.net When the THF ligands are replaced by others, the value of Δo changes according to the strength of the new ligand as defined by the spectrochemical series, causing a shift in the observed absorption maxima. umass.edulacc-terryb.com

Table 4: Electronic Transitions for Octahedral Cr(III) Complexes
TransitionDescriptionSpectroscopic FeatureReference
⁴A₂g → ⁴T₂gLowest energy spin-allowed transitionCorresponds to Δo (10Dq), typically a broad absorption in the visible region. lacc-terryb.com
⁴A₂g → ⁴T₁g(F)Second spin-allowed transitionOccurs at higher energy than the ⁴A₂g → ⁴T₂g transition. lacc-terryb.com
⁴A₂g → ⁴T₁g(P)Third spin-allowed transitionOften occurs in the UV region and may be obscured by charge-transfer bands. lacc-terryb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Challenges and Applicability for Paramagnetic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for the structural elucidation of diamagnetic molecules, encounters significant challenges when applied to paramagnetic systems such as Chromium, trichlorotris(tetrahydrofuran)-. The presence of the paramagnetic Cr(III) center, which has a d³ electronic configuration and an electronic spin of S = 3/2, profoundly alters the NMR experiment. nih.gov This leads to several complications that often render standard ¹H and ¹³C NMR spectroscopy impractical for routine characterization. nih.govmdpi.com

The primary challenge arises from the hyperfine interaction, which is the coupling between the unpaired electron spins of the metal center and the nuclear spins of the surrounding ligands. acs.org This interaction causes very large chemical shifts, known as paramagnetic shifts or hyperfine shifts, that can move resonances far outside the typical spectral width observed for diamagnetic compounds. acs.orgacs.org

Furthermore, the unpaired electrons provide a powerful mechanism for nuclear spin relaxation. For Cr(III) complexes, the electronic spin-lattice relaxation time is often long, which results in efficient nuclear relaxation and, consequently, extremely broad NMR signals. nih.gov The resonances, particularly for protons and carbons on the coordinated tetrahydrofuran (THF) ligands, can become so broadened that they are indistinguishable from the baseline noise. nih.govnih.gov This effect is especially pronounced for nuclei on aromatic ligands where the partially occupied t₂g orbitals of the chromium ion interact with the ligand's pi clouds. nih.gov

Due to these significant shifts and severe line broadening, obtaining well-resolved ¹H or ¹³C NMR spectra for Chromium, trichlorotris(tetrahydrofuran)- is generally not feasible, precluding its use for detailed structural analysis in the same way it is used for diamagnetic compounds. nih.govmdpi.com While specialized paramagnetic NMR (pNMR) techniques and theoretical calculations exist and have been applied to other nonaxial high-spin chromium(III) complexes, their application is complex and focuses on interpreting the hyperfine shifts rather than obtaining simple structural correlations. acs.orgcdnsciencepub.com The ⁵³Cr nucleus is NMR active but is also a low-sensitivity, quadrupolar nucleus (spin 3/2), and its signals in paramagnetic odd-oxidation-state compounds like Cr(III) are much too broad to be observed with high-resolution NMR spectrometers. huji.ac.il

Electron Paramagnetic Resonance (EPR) Spectroscopy: Elucidation of Electronic Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly suitable technique for investigating paramagnetic species like Chromium, trichlorotris(tetrahydrofuran)-. It directly probes the unpaired electrons, providing valuable information about the electronic structure and the local environment of the Cr(III) center. acs.org

The trivalent chromium ion (Cr³⁺) has a 3d³ electron configuration, which corresponds to a quartet ground state (S = 3/2). acs.org In an octahedral or pseudo-octahedral crystal field, as is the case in CrCl₃(THF)₃, this ground state splits, leading to Kramer's doublets (mₛ = ±1/2, ±3/2) that can be further split by an external magnetic field, giving rise to EPR transitions. acs.org

The EPR spectrum of CrCl₃(THF)₃ is characterized by its g-factor, which is a measure of the magnetic moment of the unpaired electrons. For many Cr(III) complexes, the g-factor is typically close to the free-electron value of ~2.0. acs.org Studies comparing commercially available CrCl₃(THF)₃ with a well-defined dimeric derivative, [CrCl₂(μ-Cl)(thf)₂]₂, revealed distinct differences in their EPR spectra. The spectrum for [CrCl₂(μ-Cl)(thf)₂]₂ showed a strong signal at g = 1.98. nih.govmdpi.com In contrast, the signals for the CrCl₃(THF)₃ sample were noted to be relatively weak, with a completely different signal pattern. nih.govmdpi.com This suggests that the bulk material sold as CrCl₃(THF)₃ may not be a pure monomeric species or that its solid-state structure influences the electronic environment, leading to weaker or broader signals. nih.gov

The position and shape of the EPR line are sensitive to the symmetry of the metal's coordination environment and the presence of zero-field splitting. nih.gov Analysis of the g-value can help distinguish between isolated Cr³⁺ ions in an octahedral site and other species such as Cr³⁺–Cr³⁺ ion pairs, which might be present in impure samples. acs.org

Mass Spectrometry: Confirmation of Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) serves as a valuable analytical tool for confirming the molecular composition of coordination compounds. For chromium complexes, electrospray ionization mass spectrometry (ESI-MS) has proven to be a convenient method for establishing the identity of various assemblies. nih.gov

The analysis of catalyst solutions derived from CrCl₃(THF)₃ by ESI-MS has been used to identify various species formed during catalytic reactions, demonstrating the utility of the technique in complex mixtures involving this precursor. researchgate.net The fragmentation pattern provides evidence for the lability of the THF ligands and can help characterize the core chromium-chloride moiety.

Table 1: Expected Fragmentation in Mass Spectrometry of CrCl₃(THF)₃

IonFormulaMass/Charge (m/z)Description
[CrCl₃(THF)₃]⁺[C₁₂H₂₄Cl₃CrO₃]⁺374.67Molecular Ion
[CrCl₃(THF)₂]⁺[C₈H₁₆Cl₃CrO₂]⁺302.57Loss of one THF ligand
[CrCl₃(THF)]⁺[C₄H₈Cl₃CrO]⁺230.47Loss of two THF ligands
[CrCl₃]⁺[Cl₃Cr]⁺158.37Loss of all three THF ligands

Note: The m/z values are based on the most abundant isotopes and assume a charge of +1. The observed isotopic pattern for chromium and chlorine would be critical for confirming the identity of each fragment.

Thermogravimetric Analysis (TGA) for Volatile Component Analysis

Thermogravimetric analysis (TGA) is an essential technique for quantifying the volatile components of a compound by measuring changes in mass as a function of temperature. For a solvated complex like Chromium, trichlorotris(tetrahydrofuran)-, TGA provides a clear picture of its thermal stability and the dissociation of its coordinated tetrahydrofuran (THF) ligands.

The TGA of CrCl₃(THF)₃ shows a distinct multi-stage weight loss profile as it is heated. mdpi.com The loss of the three THF ligands, which are volatile, accounts for a significant portion of the initial sample mass. The theoretical mass percentage of the three THF ligands in the complex is approximately 57.7%.

A study reported a four-stage weight loss for a sample of CrCl₃(THF)₃. mdpi.com This multi-stage decomposition can indicate that the THF ligands are lost at different temperatures, possibly due to slight differences in their bonding environment or the presence of impurities or other adducts in the bulk sample. nih.govmdpi.com In contrast, a related dimeric complex, [CrCl₂(μ-Cl)(thf)₂]₂, showed a different, three-stage weight loss pattern, highlighting how TGA can distinguish between different structural forms of chromium-THF adducts. mdpi.com

Table 2: Thermogravimetric Analysis Data for Chromium, trichlorotris(tetrahydrofuran)-

StageTemperature (°C)Cumulative Weight Loss (%)Interpretation
1~17030Initial loss of volatile components (e.g., THF)
2~21550Continued loss of THF ligands
3~30060Loss of remaining coordinated THF and onset of further decomposition
4~100084Final decomposition to a stable residue (e.g., chromium oxide)

Data adapted from a TGA study of CrCl₃(THF)₃. mdpi.com The temperatures and percentages are approximate and can vary based on heating rate and sample purity.

Coordination Chemistry Principles Governing Trichlorotris Tetrahydrofuran Chromium Iii

Ligand Exchange Dynamics and Mechanisms

The lability of the tetrahydrofuran (B95107) (THF) ligands in [CrCl₃(THF)₃] is central to its utility as a starting material in chromium chemistry. nih.govnih.gov The THF molecules, being relatively weak donor ligands, are readily displaced by a wide range of other molecules, facilitating the synthesis of new chromium(III) coordination complexes.

Displacement of Tetrahydrofuran Ligands by Diverse Donor Molecules

The three THF ligands in [CrCl₃(THF)₃] can be partially or fully substituted by various Lewis bases. This reactivity is a cornerstone of its synthetic applications. The substitution process allows for the introduction of monodentate and multidentate ligands featuring nitrogen, phosphorus, and sulfur donor atoms.

For example, N-donor ligands such as 2,2′-bipyridine (bipy), pyridine (B92270) (py), and acetonitrile (B52724) (CH₃CN) readily displace THF to form new complexes. researchgate.net Similarly, bidentate phosphine (B1218219) ligands like 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe) and tridentate PNP ligands (bis(phosphino)amine) have been shown to replace the THF ligands. acs.orgillinois.edu The reaction extends to S-donor ligands, including bis(pyrazolyl)thioether and pyrrolide-imine ligands containing sulfur moieties, which coordinate to the chromium center upon displacement of THF. researchgate.net Even water can act as an incoming ligand, displacing THF to form aquated species. researchgate.net

Kinetic and Thermodynamic Aspects of Ligand Substitution

Chromium(III) complexes are characteristically substitution-inert, a property that influences the kinetics of ligand exchange reactions involving [CrCl₃(THF)₃]. tsijournals.com The rate at which THF ligands are replaced depends on several factors, including the nature of the incoming ligand and the reaction conditions.

Kinetic studies have provided insight into the timescale of these substitution reactions. For instance, the reaction of [CrCl₃(THF)₃] with 2,2′-bipyridine at room temperature, monitored by ¹H NMR spectroscopy, showed that the reaction reached completion in approximately 100 minutes. researchgate.net Reaction conditions can be manipulated to accelerate these typically slow processes. The use of microwave irradiation for the substitution of THF by 2,2´-biimidazole significantly increased the reaction rate, achieving a maximum yield in just 90 seconds at 110°C. rsc.org

From a thermodynamic standpoint, the formation of new complexes is driven by the establishment of more stable bonds between chromium(III) and the incoming ligands compared to the Cr-O bonds with THF. For chromium(III) porphyrin systems, it has been shown that N-donor ligands bind more strongly than oxygen or sulfur donors, indicating a thermodynamic preference. researchgate.net While there is no direct correlation between thermodynamic stability and kinetic lability, the formation of highly stable chelate complexes with multidentate ligands provides a strong driving force for the displacement of THF. ualberta.ca The mechanism of these substitution reactions can vary, with possibilities including associative, dissociative, or interchange pathways, often initiated by the formation of an ion pair between the reactants. tsijournals.comualberta.ca

Formation of Novel Coordination Complexes

The displacement of THF ligands from [CrCl₃(THF)₃] is a primary route to a diverse range of novel octahedral chromium(III) coordination complexes. The nature of the resulting complex is determined by the denticity, stereochemistry, and electronic properties of the incoming ligand.

Reactivity with N-donor Ligands (e.g., biimine, pyridine, pyrrole (B145914) derivatives)

[CrCl₃(THF)₃] is an essential precursor for a multitude of chromium(III) complexes with nitrogen-containing ligands. The reactions often proceed by simple mixing of the reactants in a suitable solvent, leading to the precipitation of the product or isolation after solvent removal.

Biimine and Pyridine Ligands: Bidentate ligands like 2,2′-bipyridine (bipy) react to form [Cr(bipy)(thf)Cl₃], where one THF molecule remains coordinated. researchgate.net Tridentate ligands, such as 2,6-bis(benzotriazolyl)pyridine, displace all three THF molecules to yield neutral complexes like [CrCl₃{2,6-bis(benzotriazolyl)pyridine-N,N,N}]. researchgate.net The reaction with 2,2´-biimidazole can lead to the formation of tris-chelate complexes such as [Cr(biim)₃]³⁺. rsc.org

Pyrrole and Imidazole Derivatives: Pyrrolide-imine ligands bearing pendant N-donor groups form complexes of the type [Cr{(C₄H₃N-2-CH=N)Z}(THF)Cl₂]. researchgate.net Bidentate and tridentate bis(N-methylimidazole-2-yl) ligands react with [CrCl₃(THF)₃] to produce complexes like [Cr(NNY)Cl₃] and the dimeric species [Cr(NN)Cl₃]₂. researchgate.net

Schiff Base Ligands: Various Schiff bases derived from aldehydes and amines serve as effective ligands, coordinating to chromium(III) through azomethine nitrogen and other donor atoms (often oxygen) after displacing THF. tsijournals.com

The following table summarizes the formation of representative chromium(III) complexes from the reaction of [CrCl₃(THF)₃] with various N-donor ligands.

Incoming N-donor LigandResulting Chromium(III) ComplexReference
2,2′-Bipyridine (bipy)[Cr(bipy)(thf)Cl₃] researchgate.net
2,6-bis(benzotriazol-1-ylmethyl)pyridine[CrCl₃{2,6-bis(benzotriazol-1-ylmethyl)pyridine-N,N,N}] researchgate.net
2,2´-biimidazole (biim)[Cr(biim)₃]³⁺ rsc.org
Bis(N-methylimidazol-2-yl)ketone (NNY type)[Cr(NNY)Cl₃] researchgate.net
Pyrrolide-imine with pendant pyridyl group[Cr{(C₄H₃N-2-CH=N)CH₂Py}(THF)Cl₂] researchgate.net

Reactivity with P-donor Ligands

Phosphine ligands, particularly chelating diphosphines and triphosphines, react with [CrCl₃(THF)₃] to generate stable chromium(III) complexes. These reactions are crucial for developing chromium-based catalysts for processes like olefin oligomerization. researchgate.net

The reaction with the bidentate phosphine 1,2-bis(diisopropylphosphino)ethane (dippe) yields the monomeric adduct [CrCl₃(dippe)(thf)], where two THF molecules are displaced. illinois.eduillinois.edu Similarly, bidentate aminophosphine (B1255530) (PN) and tridentate aminodiphosphine (PNP) ligands react to form complexes such as cis-[Cr(PN)Cl₂]Cl and mer-[Cr(P-NH-P)Cl₃], respectively. acs.org The stereochemistry of the resulting complex is often dictated by the geometry of the phosphine ligand. For example, chiral chiraphos (B8809060) ligands can produce dimeric, chlorine-bridged chromium complexes. researchgate.net

The table below details examples of complexes formed with P-donor ligands.

Incoming P-donor LigandResulting Chromium(III) ComplexReference
1,2-bis(diisopropylphosphino)ethane (dippe)[CrCl₃(dippe)(thf)] illinois.edu
NH₂(CH₂)₂PPh₂ (PN)cis-[Cr(PN)Cl₂]Cl acs.org
Ph₂P(CH₂)₂N(H)(CH₂)₂PPh₂ (P-NH-P)mer-[Cr(P-NH-P)Cl₃] acs.org
(S,S)-ChiraphosDimeric [CrCl₂(μ-Cl){(P,P)-κ²-(S,S-chiraphos)}]₂ researchgate.net

Reactivity with S-donor Ligands

The coordination chemistry of chromium(III) with sulfur-donor ligands is less explored compared to N- and P-donors, but [CrCl₃(THF)₃] serves as a viable starting material for their synthesis. These ligands can be pure S-donors or mixed-donor ligands containing S along with N or O atoms.

Mixed-donor ligands such as bis(pyrazolyl)thioethers react with [CrCl₃(THF)₃] to form complexes like CrCl₃{S-bis[(3,5-DMPz)methyl]sulfide}, where the ligand coordinates through both sulfur and nitrogen atoms. researchgate.net Pyrrolide-imine ligands functionalized with thioether groups (e.g., -SPh, -SMe) also readily displace THF to form chromium complexes. researchgate.net Additionally, thiohydrazones can act as N,S,O-tridentate ligands in reactions with chromium(III) salts, suggesting a similar reactivity pattern with the [CrCl₃(THF)₃] precursor.

Examples of complexes formed with S-donor ligands are presented in the following table.

Incoming S-donor LigandResulting Chromium(III) ComplexReference
S-bis[(3,5-DMPz)methyl]sulfide (tridentate N₂S)CrCl₃{S-bis[(3,5-DMPz)methyl]sulfide} researchgate.net
Pyrrolide-imine with pendant thioether (e.g., Z = Ph-2-SPh)[Cr{(C₄H₃N-2-CH=N)Z}(THF)Cl₂] researchgate.net
Salicylaldehyde morpholine (B109124) N-thiohydrazone (tridentate NSO)[Cr(L)Cl(H₂O)₂] where L is the deprotonated ligand

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
[CrCl₃(THF)₃]trichlorotris(tetrahydrofuran)chromium(III)
THFTetrahydrofuran
bipy2,2′-Bipyridine
pyPyridine
dippe1,2-bis(diisopropylphosphino)ethane
PNPbis(phosphino)amine
PNaminophosphine
biim2,2´-biimidazole
chiraphos2,3-Bis(diphenylphosphino)butane

Heterobimetallic Complex Formation

Trichlorotris(tetrahydrofuran)chromium(III), CrCl₃(THF)₃, serves as a versatile starting material for the synthesis of complex multinuclear structures, including heterobimetallic compounds. These reactions are crucial in developing new catalytic systems and materials with unique electronic and magnetic properties.

Research has demonstrated the formation of novel heterobimetallic Cr/Al complexes through the reaction of CrCl₃(THF)₃ with specific aminophosphorus ligands and triethylaluminum (B1256330). acs.org These studies are particularly relevant to the field of ethene trimerization catalysis. In one such study, the reaction involving the ligand Ph₂PN(i-Pr)P(Ph)N(i-Pr)H led to the isolation and X-ray characterization of a complex with both chromium-chromium and chromium-aluminum chloride bridges. acs.org The formation of these compounds is identified as a critical step in the activation of the catalytic system, highlighting the importance of the chromium-to-aluminum ratio and the role of chloride ligands in the active species. acs.org

When CrCl₃(THF)₃ reacts with lithium aluminate reagents like Li⁺[Et₂Al(N(iPr)₂)₂]⁻, it can lead to the formation of chromium(II) heterobimetallic dimers. nih.gov For instance, the complex [{Et(Cl)Al(N(iPr)₂)₂}Cr(μ-Cl)]₂ was successfully synthesized and characterized by X-ray crystallography when using a well-defined dimeric chromium precursor, which itself is derived from the common CrCl₃(THF)₃ source. nih.govnih.gov This demonstrates that the chromium starting material can facilitate the assembly of intricate bridged structures containing both chromium and another metal, such as aluminum. nih.gov

Another pathway to heterobimetallic complexes involves reactions with metal carbonyls. For example, a manganese carbonyl complex featuring a tridentate phosphine ligand with a free phosphorus donor atom can act as a metallo-ligand. This "monodentate ligand" can react with a chromium carbonyl THF complex, such as Cr(CO)₅THF, to displace the THF and form a bimetallic species like Br(CO)₃Mn(Triphos)Cr(CO)₅. bohrium.com

Examples of Heterobimetallic Complex Formation

Chromium PrecursorReagentsResulting Heterobimetallic Complex ExampleReference
CrCl₃(THF)₃Aminophosphorus ligand (Ph₂PN(R)P(Ph)N(R′)H), Triethylaluminum[(μ(Cr,Cr)-Cl)(μ(Cr,Al)-Cl)Cr{κ²P,P-P(Ph₂)N(i-Pr)P(Ph)N(i-Pr)Al(Me₂)}]₂ acs.org
[CrCl₂(μ-Cl)(thf)₂]₂ (derived from CrCl₃(THF)₃)Li⁺[Et₂Al(N(iPr)₂)₂]⁻[{Et(Cl)Al(N(iPr)₂)₂}Cr(μ-Cl)]₂ nih.gov
Cr(CO)₅THFfac-Mn(CO)₃(Triphos)Br (acting as a ligand)Br(CO)₃Mn(Triphos)Cr(CO)₅ bohrium.com

Influence of Ligand Field on Chromium(III) Electronic Structure

The electronic properties of Trichlorotris(tetrahydrofuran)chromium(III) are best understood through the lens of Ligand Field Theory (LFT), an extension of Crystal Field Theory (CFT). nih.govumass.edu In an octahedral environment, such as the one in CrCl₃(THF)₃, the five degenerate d-orbitals of the free chromium(III) ion are split into two distinct energy levels. umass.edulibretexts.orgnumberanalytics.com The three orbitals that point between the ligand axes (d_xy, d_xz, d_yz) are stabilized and form the lower-energy t₂g set. researchgate.netyoutube.com The two orbitals that point directly at the ligands (d_x²-y² and d_z²) are destabilized and form the higher-energy e_g set. researchgate.netyoutube.com

The energy separation between these t₂g and e_g levels is known as the ligand field splitting parameter, denoted as Δo (or 10Dq). umass.edustackexchange.com The magnitude of Δo is determined by the nature of the ligands surrounding the metal ion. umass.edu Ligands are arranged in the spectrochemical series based on their ability to cause this d-orbital splitting. libretexts.org

Chromium(III) is a d³ ion, meaning it has three electrons in its d-orbitals. umass.edu In the ground state of an octahedral complex, these three electrons occupy the three separate t₂g orbitals with parallel spins, resulting in a (t₂g)³(e_g)⁰ configuration. researchgate.net This arrangement is highly stable due to the Ligand Field Stabilization Energy (LFSE) gained by placing electrons in the lower-energy orbitals. stackexchange.com This stability contributes to the kinetic inertness often observed in chromium(III) complexes. stackexchange.com

In CrCl₃(THF)₃, the coordination sphere consists of three chloride anions (Cl⁻) and three neutral tetrahydrofuran (THF) molecules. Both chloride and THF are considered weak-field ligands. libretexts.org Consequently, the value of Δo for this complex is relatively small compared to complexes with strong-field ligands like cyanide (CN⁻) or ammonia (B1221849) (NH₃). libretexts.org The color of chromium(III) complexes arises from electronic transitions, known as d-d transitions, where an electron absorbs a photon of light and is promoted from the t₂g level to the e_g level. umass.edulibretexts.org The energy of the absorbed light corresponds to the magnitude of Δo. libretexts.org

Electronic Properties of Octahedral Chromium(III)

PropertyDescriptionRelevance to CrCl₃(THF)₃
Metal Ion ConfigurationCr(III) is a d³ ion.The complex contains three valence d-electrons. umass.edu
d-Orbital SplittingIn an octahedral field, d-orbitals split into a lower-energy t₂g triplet and a higher-energy e_g doublet. libretexts.orgnumberanalytics.comThe three chloride and three THF ligands create this splitting.
Electron OccupancyThe three d-electrons occupy the lower t₂g orbitals ((t₂g)³). researchgate.netThis configuration provides significant Ligand Field Stabilization Energy (LFSE). stackexchange.com
Ligand Field StrengthThe energy gap (Δo) depends on the ligands.Chloride and THF are weak-field ligands, resulting in a relatively small Δo. libretexts.org

Octahedral Coordination Sphere and Stereochemical Considerations

Trichlorotris(tetrahydrofuran)chromium(III) is a six-coordinate complex where the central chromium(III) ion is surrounded by three chloride ligands and three tetrahydrofuran ligands. This arrangement results in a pseudo-octahedral geometry, a common coordination environment for chromium(III). researchgate.netacs.orgresearchgate.net In this geometry, the six ligands occupy the vertices of an octahedron with the Cr(III) ion at its center. researchgate.netresearchgate.net

X-ray crystallographic studies of related compounds and the isostructural vanadium complex, VCl₃(THF)₃, have confirmed the octahedral nature of these MCl₃(THF)₃ complexes. researchgate.net The precise arrangement of the two different types of ligands (Cl⁻ and THF) around the central metal ion leads to the possibility of geometric isomerism. researchgate.net

Isomerism (e.g., mer/fac) in Tris-ligand Complexes

For an octahedral complex with the general formula MA₃B₃, such as CrCl₃(THF)₃, two geometric isomers are possible: the facial (fac) isomer and the meridional (mer) isomer. researchgate.net

Facial (fac) Isomer : In the fac isomer, the three identical ligands (e.g., the three chlorides) are mutually cis and occupy the corners of one triangular face of the octahedron. This arrangement has C₃v point group symmetry. researchgate.net

Meridional (mer) Isomer : In the mer isomer, the three identical ligands lie in a plane that passes through the central metal ion. Two of the three ligands are trans to each other. This arrangement has C₂v point group symmetry. researchgate.net

The specific isomer that forms can be influenced by factors such as ligand sterics. acs.org For instance, studies on chromium(III) complexes with bulky tridentate ligands have shown that modest changes to the ligand framework can switch the preferred stereochemistry from fac to mer. acs.org In the case of Trichlorotris(tetrahydrofuran)chromium(III), single-crystal X-ray studies have established that the complex adopts the meridional stereochemistry. researchgate.net

Comparison of mer and fac Isomers for [CrCl₃(THF)₃]

IsomerDescription of Ligand ArrangementSymmetryObserved for CrCl₃(THF)₃
facial (fac)The three chloride (or THF) ligands are positioned on one face of the octahedron. All three are cis to each other.C₃vNo researchgate.net
meridional (mer)The three chloride (or THF) ligands lie in a plane that bisects the octahedron, containing the chromium atom.C₂vYes researchgate.netresearchgate.net

Catalytic Applications and Mechanistic Investigations of Chromium, Trichlorotris Tetrahydrofuran Based Systems

Ethylene (B1197577) Oligomerization Catalysis

Catalytic systems based on Chromium, trichlorotris(tetrahydrofuran)- (CrCl3(THF)3) have garnered significant attention for their ability to selectively oligomerize ethylene into valuable linear α-olefins (LAOs), particularly 1-hexene (B165129) and 1-octene (B94956). researchgate.netcaltech.edunih.gov These processes are of major commercial interest, providing key comonomers for polyethylene (B3416737) production and intermediates for various other chemical products. nih.govmorressier.com Chromium-based catalysts are noted for their high activity, selectivity, and structural diversity, making them a focal point of research in olefin oligomerization. researchgate.netcaltech.edu

Catalyst System Composition: CrCl3(THF)3/Ligand/Activator

The catalytic system for ethylene oligomerization is typically composed of three main components: a chromium source, a ligand, and an activator. google.com CrCl3(THF)3 is a commonly used chromium(III) precursor for these systems. nih.govacs.orgnih.govgoogle.com

The essential components are:

Chromium Source : Chromium, trichlorotris(tetrahydrofuran)- (CrCl3(THF)3) serves as the chromium(III) salt. acs.orggoogle.com Other chromium sources like chromium(III) acetylacetonate (B107027) (Cr(acac)3) are also used in related systems. nih.govrsc.org

Ligand : A crucial component that coordinates to the chromium center is the ligand, which plays a pivotal role in determining the catalyst's activity and selectivity. nih.gov Diphosphinoamine ligands, often abbreviated as PNP, are widely employed for selective ethylene tri- or tetramerization. nih.govmdpi.com The specific structure of the ligand, including the substituents on the phosphorus and nitrogen atoms, is tailored to control the reaction outcome. nih.govmdpi.com For instance, ligands like PyCH2N(Me)PiPr2 have been used in combination with CrCl3(THF)3. acs.orgtue.nl

Activator : An organoaluminum compound is required to activate the chromium precatalyst. google.com Methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO) are the most common activators used in these systems. nih.govgoogle.com The activator initiates the catalytic cycle by alkylating the chromium center. researchgate.net

A typical catalyst system is formed in situ by combining CrCl3(THF)3, a suitable ligand, and an activator like MAO in a solvent under an inert atmosphere before introducing ethylene. google.comacs.orgacs.org The coordination environment created by the ligand around the chromium atom is critical; without the ligand, the CrCl3(THF)3/MAO system primarily catalyzes ethylene polymerization rather than selective oligomerization. acs.org

Role of Organoaluminum Activators (e.g., Triethylaluminum (B1256330), Methylaluminoxane)

Organoaluminum activators, particularly methylaluminoxane (MAO) and modified methylaluminoxane (MMAO), are indispensable components of the chromium-based ethylene oligomerization system. nih.govacs.org Their primary functions include alkylating the chromium precursor, generating the catalytically active species, and acting as a scavenger for impurities. nih.govresearchgate.net

The key roles of these activators are:

Alkylation and Activation : The activator reacts with the chromium(III) precursor, such as CrCl3(THF)3 or Cr(acac)3, to replace chloride or acetylacetonate ligands with alkyl groups (e.g., methyl groups from MAO). researchgate.netrsc.org This alkylation step is essential for the formation of the active catalyst. researchgate.net Studies using various techniques, including operando EPR and in situ XANES/EXAFS spectroscopy, have shown that the coordination of the PNP ligand to the chromium center is initiated only in the presence of an activator. researchgate.netresearchgate.net With MMAO as the activator, a (PNP)CrII(CH3)2 chelate complex is formed, which is considered the active species for ethylene conversion. researchgate.netresearchgate.net

Scavenging : Organoaluminum compounds are highly reactive towards protic impurities like water, which can be present in the reactor or solvent and would otherwise deactivate the catalyst. MAO effectively removes these harmful impurities from the polymerization system. nih.gov

Reactivation : MAO can also play a role in reactivating inactive metal complexes that may form during the reaction, for example, through hydrogen transfer processes. nih.gov

While MAO and MMAO are most common, other trialkylaluminum compounds (AlR3, where R = ethyl, isobutyl, octyl) have also been studied. researchgate.netresearchgate.net However, the choice of activator significantly impacts the catalyst's structure and performance. For instance, using bulkier alkyl groups in AlR3 can lead to only monodentate coordination of the PNP ligand and increased reduction of the chromium center to Cr(I), which lowers catalytic performance. researchgate.netresearchgate.net MMAO has been found to yield the highest 1-octene productivity by promoting the formation of the more active bidentate chelate complex. researchgate.netresearchgate.net

Ligand Design and its Impact on Activity and Selectivity

The design of the ligand is arguably the most critical factor in controlling the outcome of ethylene oligomerization using chromium-based catalysts. Minor modifications to the ligand's structure can lead to significant changes in catalytic activity, selectivity towards α-olefins versus polyethylene, and the distribution of oligomer products. acs.orgtue.nl Tridentate PNP (diphosphinoamine) ligands are among the most effective and widely studied for this purpose. nih.govmdpi.com

The impact of ligand structure can be summarized as follows:

Substituents on Phosphorus (P) and Nitrogen (N) Atoms : The electronic and steric properties of the substituents on both the phosphorus and nitrogen atoms of PNP ligands are crucial.

P-Substituents : Replacing phenyl groups on the phosphorus atoms with alkyl groups (like ethyl or isopropyl) generally increases catalytic activity. nih.govmdpi.com For example, a PCNCP/CrCl3(THF)3/MAO system with alkyl-substituted phosphorus atoms showed higher activity for ethylene trimerization than one with phenyl-substituted P atoms. nih.gov

N-Substituents : The steric bulk of the substituent on the central nitrogen atom significantly influences selectivity. An increase in the steric bulk around the N atom often leads to an increase in 1-octene selectivity. nih.gov For instance, an asymmetric diisopropenylphosphanyl ligand with a bulky N-cyclohexyl group achieved high activity and a good balance of 1-hexene and 1-octene. rsc.org Conversely, ligands with strong electron-withdrawing groups on the nitrogen, such as a difluoroethyl group, tend to promote non-selective oligomerization. nih.gov

Ligand Backbone and Bite Angle : Variations in the ligand backbone affect the bite angle and flexibility, which in turn influences catalytic behavior. acs.org The use of silylated-diphosphinoamine (Si-PNP) backbones, for example, has shown that an iso-propyl substituent on the nitrogen leads to a highly efficient system with high selectivity for 1-octene. acs.org

Symmetry and Architecture : Both symmetric and asymmetric ligands have been explored. Asymmetric ligands can offer unique selectivity profiles. rsc.org Beyond the common PNP framework, other architectures like PNNP, PCP, and PCNCP have also been investigated. nih.gov

The table below illustrates how different ligand features in chromium-catalyzed ethylene oligomerization can affect performance, based on various research findings.

Ligand FeatureObservationImpact on Catalysis
P-Substituent Alkyl groups (e.g., cyclohexyl, tert-butyl) instead of aryl groups (e.g., phenyl) on phosphorus.Generally leads to higher catalytic activities and reduced polyethylene (PE) formation. nih.govmdpi.com
N-Substituent Increased steric bulk of the N-substituent (e.g., using isopropyl or cyclohexyl).Tends to increase selectivity towards 1-octene. nih.gov
N-Substituent Electron-withdrawing groups (e.g., F2CHCH2-) on the nitrogen atom.Promotes non-selective oligomerization, producing a wider range of products. nih.gov
Ligand Type Pyridine-phosphine ligands combined with CrCl3(THF)3.Affords selective ethylene tri- and tetramerization, yielding 1-hexene and 1-octene. acs.orgtue.nl
Ligand Backbone Introduction of an N-triptycene functionality in a PNP ligand.Can enhance catalytic activity for selective tri/tetramerization. nih.gov
Ligand Asymmetry Asymmetric diisopropenylphosphanyl ligand with an N-cyclohexyl group.Achieved very high activity with significant selectivity towards both 1-hexene and 1-octene. rsc.org

Production of α-Olefins (e.g., 1-hexene, 1-octene)

A primary goal of developing CrCl3(THF)3-based catalyst systems is the highly selective production of specific linear α-olefins (LAOs), namely 1-hexene (a C6 olefin) from ethylene trimerization and 1-octene (a C8 olefin) from ethylene tetramerization. caltech.edunih.gov These LAOs are valuable commodities, and achieving high selectivity for a single product is a significant industrial advantage over traditional catalysts that produce a broad, less useful distribution of olefins. nih.gov

Selective Trimerization to 1-Hexene : By carefully selecting the ligand and reaction conditions, ethylene can be efficiently trimerized to 1-hexene. For example, a PCNCP/CrCl3(THF)3/MAO system was reported to achieve up to 99% selectivity for 1-hexene. nih.gov Similarly, chromium catalysts with iminophosphine ligands bearing a P-cyclohexyl group have shown high activity with 1-hexene selectivity reaching 92.6%. acs.org The Phillips Petroleum company commercialized an ethylene trimerization process achieving 93% selectivity for 1-hexene. mdpi.com

Selective Tetramerization to 1-Octene : The selective tetramerization of ethylene to 1-octene is a more recent and significant achievement. caltech.edu Sasol developed an industrial-scale process using chromium-based catalysts with PNP-type ligands. nih.govmdpi.com Research has shown that catalyst systems can be fine-tuned to favor 1-octene production. For example, a system using a PNP ligand with an N-isopropyl group exhibited a high 1-octene selectivity of 65.5%. rsc.org Another system using a trifluoromethyl-substituted N-aryl PNP ligand with Cr(acac)3 and MMAO-3A achieved 1-octene selectivity as high as 73.2% at 60 °C. acs.org

The total selectivity for 1-hexene and 1-octene can be very high in these optimized systems. A PNP/Cr(acac)3/MAO system with a binuclear ligand exhibited a total selectivity of 84.5% for 1-hexene and 1-octene combined, with a catalytic activity of up to 3887.7 kg·g⁻¹·h⁻¹. nih.gov

Mechanistic Pathways in Oligomerization (e.g., Schulz-Flory distribution)

The mechanism by which ethylene is oligomerized is fundamental to understanding and controlling product selectivity. Two primary pathways are generally considered: the Cossee-Arlman mechanism and the metallacycle mechanism. nih.gov

Cossee-Arlman Mechanism and Schulz-Flory Distribution : The Cossee-Arlman mechanism involves the repeated insertion of ethylene monomers into a metal-alkyl bond, followed by chain termination (typically via β-hydride elimination) to release an α-olefin. nih.gov This process generally leads to a wide range of olefin chain lengths (C4, C6, C8, etc.) that follow a predictable mathematical pattern known as the Schulz-Flory distribution. nih.govnih.govacs.org This distribution is characteristic of non-selective oligomerization.

Metallacycle Mechanism for Selective Oligomerization : The high selectivity for 1-hexene or 1-octene observed with CrCl3(THF)3/PNP systems cannot be explained by the Schulz-Flory model and instead points to a metallacycle-based mechanism. nih.govacs.orgimperial.ac.uk This pathway is believed to proceed as follows:

Oxidative coupling of two ethylene molecules at the active chromium center forms a five-membered metallacyclopentane intermediate.

This metallacyclopentane can then undergo one of two competing steps:

β-hydride elimination followed by reductive elimination to produce 1-butene (B85601) (dimerization), which is generally not favored in these selective systems.

Insertion of another ethylene molecule to expand the ring, forming a seven-membered metallacycloheptane.

The metallacycloheptane intermediate can then reductively eliminate 1-hexene, regenerating the active catalyst for the next cycle. This step is geometrically much more favorable than further ethylene insertion, which accounts for the high selectivity for trimerization. nih.gov

For tetramerization to 1-octene, a second ethylene insertion occurs into the metallacycloheptane to form a nine-membered metallacyclononane, which then eliminates 1-octene. nih.gov The balance between elimination from the C7-metallacycle (giving 1-hexene) and insertion to the C9-metallacycle (giving 1-octene) is controlled by the ligand design and reaction conditions. nih.gov

Experimental evidence, such as isotopic labeling studies using deuterated ethylene (C2D4), supports the metallacycle mechanism for selective trimerization, as it shows that the resulting 1-hexene is formed from three ethylene units without hydrogen/deuterium scrambling between different molecules. acs.org The ability of these catalyst systems to deviate from the Schulz-Flory distribution is key to their utility in producing specific, high-value α-olefins. acs.orgimperial.ac.ukresearchgate.net

Influence of Reaction Parameters (Temperature, Pressure, Al/Cr Ratio) on Catalytic Performance

The performance of CrCl3(THF)3-based ethylene oligomerization catalysts is highly sensitive to reaction parameters such as temperature, ethylene pressure, and the molar ratio of the aluminum activator to the chromium precursor (Al/Cr ratio). nih.govmdpi.com Optimizing these conditions is crucial for maximizing catalytic activity and product selectivity.

Influence of Temperature : Reaction temperature has a complex effect on the catalyst system. Generally, increasing the temperature initially boosts catalytic activity. However, an optimal temperature exists, beyond which activity and desired selectivity decrease. For example, in one study with a PNP/Cr(acac)3/MAO system, the maximum catalytic activity (3262.4 kg/(g ·h)) and 1-octene selectivity (60.6%) were achieved at 40 °C. nih.gov In another system, the optimal temperature range for 1-octene selectivity (69–73 wt%) was found to be 45–75 °C; temperatures above this led to a drop in selectivity. acs.org Excessively high temperatures can lead to catalyst deactivation and reduced ethylene solubility in the solvent. mdpi.com

Influence of Ethylene Pressure : Catalytic activity and selectivity often increase with higher ethylene pressure. nih.gov This is attributed to the increased solubility of ethylene gas in the solvent, which raises the concentration of monomer available at the active catalytic centers. nih.gov In one study, as pressure was increased from 20 to 50 bar, both the catalytic activity and the selectivity for 1-octene gradually improved. nih.gov However, in another case, lowering the pressure from 45 bar to 10 bar dramatically decreased 1-octene selectivity from 68.4% to 37.4% while increasing the production of 1-hexene and polyethylene. mdpi.com

Influence of Al/Cr Molar Ratio : The ratio of the organoaluminum activator to the chromium complex is a critical parameter. A sufficient amount of activator is needed to activate the precatalyst and scavenge impurities. nih.gov Typically, as the Al/Cr ratio is increased, the catalytic activity rises to a maximum before leveling off or decreasing. nih.govacs.org For one L2/Cr(acac)3/MAO system, the highest activity and 1-octene selectivity were observed at an Al/Cr molar ratio of 1000. nih.gov Too low a ratio results in incomplete activation, while an excessively high ratio can sometimes lead to the formation of inactive species or have a negative economic impact. nih.gov For a Cr/PD-TPA COF catalyst, activity increased steadily as the Al/Cr ratio was raised from 300 to 900. acs.org

The interactive table below summarizes the effect of reaction parameters on a Cr(acac)3/Ligand/MMAO system for ethylene oligomerization.

Effect of Temperature on Ethylene Oligomerization Conditions: Ethylene Pressure = 45 bar, Al/Cr Ratio = 600, Time = 10-30 min

Click to view data
Temperature (°C)Activity (kg·gCr⁻¹·h⁻¹)1-Octene Selectivity (wt%)1-Hexene Selectivity (wt%)PE (wt%)
301258.6-12.7
4511669.4-2.0
6023673.2-<1
7578969.3-<1
90-Lower--
(Data sourced from reference acs.org)

Effect of Ethylene Pressure on Ethylene Oligomerization Conditions: Temperature = 45 °C, Solvent = Chlorobenzene

Click to view data
Pressure (bar)1-Octene Selectivity (wt%)1-Hexene Selectivity (wt%)PE (wt%)
1037.442.220.4
3062.431.75.9
4568.429.52.1
(Data sourced from reference mdpi.com)

Effect of Al/Cr Ratio on Ethylene Oligomerization Conditions: Temperature = 40 °C, Pressure = 40 bar

Click to view data
Al/Cr Molar RatioActivity ( kg/(g ·h))1-Octene Selectivity (wt%)
500--
8002460.458.6
10003262.460.6
1200--
(Data sourced from reference nih.gov)

Ethylene Polymerization Catalysis

The compound trichlorotris(tetrahydrofuran)chromium(III), often abbreviated as CrCl₃(THF)₃, serves as a crucial and widely used starting material for creating active catalysts for ethylene polymerization. nih.govnih.govresearchgate.net While not a catalyst itself, it provides a soluble and convenient source of chromium(III) that can be readily converted into catalytically active species through reaction with various ligands and activators. youtube.comacs.org These catalytic systems are pivotal in the industrial production of polyethylene, a polymer with vast applications. researchgate.net

Homogeneous catalyst systems derived from CrCl₃(THF)₃ have been developed as models to understand the mechanisms of industrially significant heterogeneous catalysts, like the Phillips catalyst. nih.gov For instance, a structurally characterized cationic chromium(III) alkyl complex, prepared from a Cr(III) precursor, not only catalyzes the polymerization of ethylene but also the copolymerization with α-olefins, functioning as a model for the Phillips catalyst. nih.gov The activation of CrCl₃(THF)₃ with co-catalysts, such as modified methylaluminoxane (MMAO), in the presence of specific ligands can lead to highly active systems for ethylene conversion. researchgate.netnih.gov

The nature of the ligand system combined with the chromium precursor dictates the catalytic activity. Systems incorporating CrCl₃(THF)₃ with sulfur-containing tridentate SOS-type ligands and activated by organoaluminum compounds demonstrate catalytic activity for ethylene conversion. researchgate.net Similarly, chromium(III) complexes with aminophosphine (B1255530) and phosphine-imine-pyrryl ligands, synthesized from CrCl₃(THF)₃, have shown activity for ethylene polymerization. nih.gov The purity of the CrCl₃(THF)₃ precursor has been shown to be critical, with well-defined, crystalline forms leading to more consistent and higher catalytic activities compared to impure, amorphous sources. nih.govnih.gov

Comparison with Oligomerization Pathways

A key feature of chromium-based catalytic systems, including those derived from CrCl₃(THF)₃, is the often-competing reaction between ethylene polymerization and selective oligomerization to form linear alpha-olefins (LAOs) like 1-hexene and 1-octene. researchgate.netresearchgate.net The choice of ligand coordinated to the chromium center is the primary determinant of whether the catalyst will produce high molecular weight polyethylene, short-chain oligomers, or a mixture of both. researchgate.netnih.gov

For example, catalytic systems formed from CrCl₃(THF)₃, sulfur-containing tridentate ligands of the SOS-type (e.g., bis-(2-methylthioethyl) ether), and triethylaluminum as an activator show a tendency for both polymerization and oligomerization. researchgate.net In one study, the system using bis-(2-methylthioethyl) ether yielded a product stream where the hexene fraction was 54-55 wt.%, demonstrating significant oligomerization activity alongside polymerization. researchgate.net

The coordination environment provided by the ligand directly influences the reaction pathway. Research has shown that chromium complexes with certain P,N-chelating ligands are effective for ethylene tri/tetramerization, while related complexes with P,N,N-chelation are active only for ethylene polymerization. nih.gov Similarly, N-functionalized bis(phosphino)amine (PNP) ligands react with CrCl₃(THF)₃ to form complexes that, when activated with methylaluminoxane (MAO), are active for ethylene tetramerization to 1-octene. nih.gov However, some of these same complexes also show activity for ethylene polymerization under thermal conditions without an activator. nih.gov This dual reactivity highlights the delicate balance between the two pathways.

The table below summarizes the catalytic behavior of different systems derived from CrCl₃(THF)₃, illustrating the switch between polymerization and oligomerization based on the ligand and activator used.

Ligand/SystemActivatorPrimary Product(s)Selectivity/ActivityReference
Bis-(2-methylthioethyl) etherTriethylaluminum1-Hexene & Polyethylene54-55 wt.% hexene fraction researchgate.net
Et₂PN(CH₂CH₂CH₂SCH₃)PEt₂MAO1-Octene55% selectivity for 1-octene nih.gov
Phosphine-imine-pyrryl Ligand (P,N,N-chelation)MAOPolyethylene98.5 kg/(g ·Cr·h) nih.gov
Aminophosphine Ligand (P,N-chelation)MAOOligomers226.3 kg/(g ·Cr·h) nih.gov

Factors Influencing Polymer Molecular Weight and Morphology

The molecular weight (MW), molecular weight distribution (MWD), and morphology of polyethylene produced by chromium-based catalysts are controlled by several key factors. While much of the detailed research has been on heterogeneous Phillips-type catalysts, the principles extend to systems derived from precursors like CrCl₃(THF)₃. researchgate.netmdpi.comoreilly.com

Key Influencing Factors:

Catalyst Support and Activation: For supported catalysts, the properties of the support material (like silica (B1680970) or silica-titania) and the activation temperature significantly impact polymer MW. researchgate.net Higher surface area silica generally promotes higher molecular weight polyethylene. google.com The process of thermal activation influences the number and type of active sites, with some sites producing high MW polymer and others low MW polymer. researchgate.net

Reaction Temperature: Polymerization temperature is a critical control lever. Generally, higher reactor temperatures are used to lower the polymer's molecular weight and increase its melt index (MI), a measure of melt flow. google.com However, operating too close to the fouling temperature can pose challenges. google.com

Co-catalyst/Activator: The type and concentration of the activator, such as methylaluminoxane (MAO) or other organoaluminum compounds, can influence catalytic activity and polymer properties. The molar ratio of the activator to chromium (e.g., Al/Cr ratio) is a crucial parameter that affects the rate of polymerization and chain transfer, thereby impacting molecular weight. nih.gov

Ligand Structure: In homogeneous systems derived from CrCl₃(THF)₃, the steric and electronic properties of the ligands attached to the chromium center are paramount. Bulky ligands can restrict chain termination reactions, leading to higher molecular weight polymers. acs.org

Hydrogen: Hydrogen is often introduced into the reactor as a chain transfer agent to control molecular weight. Its concentration is a primary tool for adjusting the average MW of the resulting polyethylene.

Comonomer Incorporation: The introduction of α-olefins like 1-butene or 1-hexene as comonomers allows for the production of linear low-density polyethylene (LLDPE). The ability of the catalyst to incorporate these comonomers affects the polymer's density, crystallinity, and mechanical properties. mdpi.com

The interplay of these factors allows for the tailoring of polyethylene properties. For example, bimodal polyethylene, which has a broad MWD with two distinct peaks, can be produced using binary catalyst systems or single catalysts on specially designed supports, leading to polymers with enhanced mechanical properties. researchgate.netacs.org

Other Catalytic Transformations Facilitated by Chromium(III)-THF Precursors

Beyond its extensive use in ethylene conversion, CrCl₃(THF)₃ is a versatile precursor for a range of other catalytic transformations in organic synthesis. nih.gov Its utility stems from its ability to provide a soluble source of chromium(III) that can be used to generate various catalytically active organochromium species. youtube.comacs.org

One of the most significant applications is in carbon-carbon bond-forming reactions. CrCl₃(THF)₃ is a key precursor for preparing the chromium(II) reagents used in the Nozaki-Hiyama-Kishi (NHK) reaction . This reaction involves the coupling of an aldehyde with an organohalide (like an allyl or vinyl halide) to form an alcohol. The CrCl₃(THF)₃ is typically reduced in situ to an active Cr(II) species, which then facilitates the coupling. youtube.com

CrCl₃(THF)₃ also serves as a starting material for synthesizing chromium complexes that act as Lewis acids to catalyze various organic reactions, such as the nitroso Diels-Alder reaction. youtube.com Furthermore, it is used to prepare phosphine (B1218219) complexes of chromium that have been shown to catalyze the trimerization of ethylene to 1-hexene, a process closely related to the oligomerization pathways discussed previously. youtube.com

The compound is also a precursor for creating a variety of organometallic chromium compounds, such as bis(benzene)chromium, an analogue of ferrocene. youtube.com The reactivity of CrCl₃(THF)₃ with different ligands allows for the synthesis of a wide array of chromium(III) complexes with tailored structures for specific catalytic applications. nih.govrsc.org For instance, it reacts with tertiary phosphines to yield different coordination complexes depending on the steric bulk of the phosphine ligand. rsc.org

Reactivity Profiles and Mechanistic Insights of Chromium, Trichlorotris Tetrahydrofuran

Oxidation and Reduction Pathways

The chromium center in CrCl₃(THF)₃ exists in the +3 oxidation state. The reactivity of the complex involves both the oxidation of Cr(III) to higher states and its reduction to lower-valent species, which are often the active components in catalysis.

Oxidation: The oxidation of chromium(III) to chromium(VI) is a significant transformation, often studied in environmental and toxicological contexts. While direct oxidation studies on CrCl₃(THF)₃ are not prevalent, the general principles of Cr(III) oxidation are applicable. Aqueous solutions of Cr(III) ions can be oxidized to the chromate(VI) ion (CrO₄²⁻) by strong oxidizing agents like hydrogen peroxide in an alkaline medium. libretexts.org An excess of sodium hydroxide (B78521) solution added to hexaaquachromium(III) ions yields hexahydroxochromate(III) ions, which are then oxidized by warming with hydrogen peroxide to produce the yellow chromate(VI) solution. libretexts.org This highlights the potential for the Cr(III) center in the title compound to be oxidized under specific conditions, although the non-aqueous nature of many of its reactions typically prevents this pathway.

Reduction: The reduction of Cr(III) to lower oxidation states (e.g., Cr(II), Cr(I), or Cr(0)) is a fundamental step in many of its applications in organometallic synthesis. This reduction is often achieved in situ during catalytic processes. For instance, in ethylene (B1197577) oligomerization reactions, activators such as methylaluminoxane (B55162) (MAO) are used not only to alkylate the chromium center but also to reduce it to a lower-valent, catalytically active species. researchgate.net The reaction of CrCl₃(THF)₃ with certain lithium aluminate ligands has been shown to result in the formation of chlorine-bridged Cr(II) dimer complexes, demonstrating a clear reduction of the chromium center from Cr(III) to Cr(II). researchgate.net The conversion of toxic Cr(VI) back to the more benign Cr(III) is an important environmental process, often facilitated by reducing agents like formic acid in the presence of a palladium catalyst. mdpi.com

Participation in Organometallic Synthesis

CrCl₃(THF)₃ is a cornerstone starting material for creating a diverse array of chromium-containing organometallic structures, primarily due to the lability of the THF ligands, which can be readily substituted. nih.govresearchgate.net

The creation of a direct, stable sigma (σ) bond between chromium and a carbon atom is a key transformation in organochromium chemistry. CrCl₃(THF)₃ serves as an effective precursor for these reactions. A classic method involves the reaction of CrCl₃(THF)₃ with organometallic alkylating agents like Grignard reagents (R-MgX) or organolithium compounds (R-Li). Research has shown that reactions with Grignard reagents proceed efficiently and homogeneously in THF, a significant advantage over the heterogeneous reactions required with insoluble anhydrous CrCl₃. acs.org

In the context of catalysis, the formation of chromium-carbon bonds is often a transient but critical step. For example, in ethylene oligomerization catalysis initiated by CrCl₃(THF)₃ and an activator like MAO, the proposed mechanism involves an initial alkylation of the Cr(III) center, replacing one or more chloride ligands with an alkyl group from MAO, thus forming a Cr-C σ-bond. researchgate.net This is followed by reduction and further steps that lead to the catalytic cycle.

Many important catalytic applications of chromium rely on complexes where the metal is in a low-valent state (e.g., +2, +1, or 0). CrCl₃(THF)₃ is a common and convenient entry point for the synthesis of these species via reduction.

The reaction of CrCl₃(THF)₃ with specific lithium bis(amino)aluminate ligands has been shown to produce chlorine-bridged Cr(II) dimer complexes. researchgate.net This transformation involves both ligand exchange and the reduction of the chromium center. Similarly, while reactions with some lithium bis(phosphino)aluminate ligands did not yield discrete complexes from CrCl₃(THF)₃, using a CrCl₂(THF) precursor did lead to zwitterionic Cr(II) complexes, underscoring the accessibility of the Cr(II) state from Cr(III) precursors. researchgate.net The activation of CrCl₃(THF)₃-derived precatalysts with MAO is understood to proceed through a sequence that includes reduction to lower-valent chromium species, which are the true catalysts. researchgate.net

Interconversion with Other Chromium Species

The THF ligands in CrCl₃(THF)₃ are weakly coordinating and can be easily replaced by a wide variety of other ligands, making it a versatile precursor for new chromium(III) complexes. This process of ligand exchange is a primary mode of its reactivity that does not involve a change in the metal's oxidation state.

Simple ligand substitution reactions are common. For instance, reacting CrCl₃(THF)₃ with bis(2-pyridylmethyl)amine (BPA) ligands at room temperature yields new six-coordinate chromium(III) trichloride (B1173362) complexes in high yield, where the BPA ligand displaces the THF molecules. acs.org Similarly, it reacts with 2,2´-biimidazole in the presence of a silver salt to form [Cr(biim)₃]³⁺, where all THF and chloride ligands are substituted. rsc.org

Furthermore, the structure of CrCl₃(THF)₃ itself is part of a more complex equilibrium. Research has revealed that the common violet solid, often sold and used as CrCl₃(THF)₃, can be an impure mixture. nih.govmdpi.com A well-defined, crystalline alternative has been identified as the chlorine-bridged dimer, [CrCl₂(μ-Cl)(thf)₂]₂. nih.govresearchgate.net This dimeric form can be prepared facilely and provides more consistent results in sensitive catalytic applications, such as ethylene tetramerization. nih.govresearchgate.net The existence of this dimer illustrates an important interconversion pathway for chromium trichloride adducts in THF, moving from a mononuclear species to a more stable, bridged dinuclear complex.

Data Tables

Table 1: Summary of Reactivity for Chromium, trichlorotris(tetrahydrofuran)-

Reaction Type Reagents Product Type Mechanistic Insight References
Oxidation Hydrogen Peroxide (in alkali) Chromate(VI) ions (CrO₄²⁻) Oxidation of Cr(III) to Cr(VI) libretexts.org
Reduction Lithium bis(amino)aluminate Dimeric Cr(II) complexes Reduction of Cr(III) to Cr(II) researchgate.net
Cr-C σ-Bond Formation Grignard Reagents (R-MgX) Organochromium compounds (R-Cr) Alkylation of the chromium center acs.org
Ligand Exchange Bis(2-pyridylmethyl)amine (BPA) CrCl₃(BPA) complexes Substitution of THF ligands acs.org

| Structural Interconversion | (Self-association in solution) | [CrCl₂(μ-Cl)(thf)₂]₂ | Dimerization via chloride bridges | nih.govnih.govmdpi.com |

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Context
Chromium, trichlorotris(tetrahydrofuran)- CrCl₃(C₄H₈O)₃ Main subject, precursor
Tetrahydrofuran (B95107) (THF) C₄H₈O Ligand, solvent
Anhydrous Chromium(III) Chloride CrCl₃ Insoluble precursor
[CrCl₂(μ-Cl)(thf)₂]₂ C₁₆H₃₂Cl₆Cr₂O₄ Dimeric, well-defined precursor
Methylaluminoxane (MAO) (Al(CH₃)O)ₙ Catalyst activator/reductant
Grignard Reagents R-MgX Alkylating agent
Bis(2-pyridylmethyl)amine (BPA) C₁₂H₁₃N₃ (example) Tridentate ligand
2,2´-Biimidazole C₆H₆N₄ Bidentate ligand
Chromate(VI) ion CrO₄²⁻ Oxidation product
Hexaaquachromium(III) ion [Cr(H₂O)₆]³⁺ Aqueous chromium(III) ion

Applications As a Precursor in the Synthesis of Diverse Chromium Compounds

Synthesis of Organochromium Complexes

CrCl₃(THF)₃ is a cornerstone for the synthesis of various σ-bonded and π-bonded organochromium complexes. These compounds are of significant interest due to their unique structures and catalytic properties.

One of the primary methods for creating chromium-carbon bonds involves the reaction of CrCl₃(THF)₃ with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). For instance, the reaction with benzylmagnesium chloride in ether leads to the formation of π-complexes like π-(toluene)-π-(2-benzyltoluene)chromium. pageplace.de Similarly, treatment with organolithium reagents can produce tetra-coordinate σ-bonded organochromium(IV) compounds. A notable example is the reaction with four equivalents of trimethylsilylmethyllithium (LiCH₂Si(CH₃)₃) to yield the stable, monomeric Cr[CH₂Si(CH₃)₃]₄. pageplace.de

The reaction of CrCl₃(THF)₃ with phenyllithium (B1222949) and other aryl lithium compounds can also lead to the formation of σ-bonded tris(organo)chromium(III) compounds, which can be further transformed. pageplace.de For example, reacting (3-ClC₆H₄)₃Cr(THF)₃ with phenyllithium can result in a hexa(organo)chromium lithium complex. pageplace.de These reactions demonstrate the versatility of CrCl₃(THF)₃ in accessing a range of organochromium species by substitution of its chloride and THF ligands.

Formation of Other Chromium Coordination Complexes with Various Ligands

The labile nature of the THF ligands in CrCl₃(THF)₃ makes it an excellent precursor for synthesizing a vast number of chromium(III) coordination complexes through ligand exchange reactions. By reacting CrCl₃(THF)₃ with different donor ligands, chemists can systematically modify the coordination sphere of the chromium center, thereby tuning its electronic and steric properties for specific applications.

A variety of ligands have been successfully coordinated to chromium using this precursor. These include nitrogen-donor ligands, phosphorus-donor ligands, and mixed heteroatomic ligands. For example, high yields of octahedral chromium(III) complexes have been achieved through the room-temperature reaction of CrCl₃(THF)₃ with bis(2-pyridylmethyl)amine (BPA) ligands. acs.org Interestingly, the substitution pattern on the pyridine (B92270) rings of the BPA ligand dictates the resulting coordination geometry, leading to either facial (fac) or meridional (mer) isomers of the final CrCl₃(ligand) complex. acs.org

Similarly, heteroscorpionate ligands, which are multidentate ligands that bind to a metal in a pincer-like fashion, have been used to create novel chromium complexes. Reactions of CrCl₃(THF)₃ with silyl- and ether-functionalized heteroscorpionate ligands, such as (Me₂pz)₂CHSiMe₂N(H)R and (Me₂pz)₂CHArOMe, have been reported to yield the corresponding chromium(III) trichloride (B1173362) complexes. nih.gov The synthesis of chromium complexes with bis(pyrazolyl)thioether/amine ligands has also been accomplished starting from CrCl₃(THF)₃. researchgate.net

The following table summarizes examples of coordination complexes synthesized from CrCl₃(THF)₃.

PrecursorReactant LigandSynthesized ComplexReference
CrCl₃(THF)₃N-propyl-N,N-di(2-pyridylmethyl)aminefac-{N-propyl-N,N-di(2-pyridylmethyl)amine}CrCl₃ acs.org
CrCl₃(THF)₃N-propyl-N,N-di(6-methyl-2-pyridylmethyl)aminemer-{N-propyl-N,N-di(6-methyl-2-pyridylmethyl)amine}CrCl₃ acs.org
CrCl₃(THF)₃(Me₂pz)₂CHSiMe₂N(H)iPrCr{(Me₂pz)₂CHSiMe₂N(H)iPr}Cl₃ nih.gov
CrCl₃(THF)₃(Me₂pz)₂CHArOHCr{(Me₂pz)₂CHArOH}Cl₃ nih.gov
CrCl₃(THF)₃(Me₂pz)₂CHArOMeCr{(Me₂pz)₂CHArOMe}Cl₃ nih.gov
CrCl₃(THF)₃S-bis[(3,5-DMPz)methyl]sulfideCrCl₃{S-bis[(3,5-DMPz)methyl]sulfide]} researchgate.net
CrCl₃(THF)₃Ag(2,2´-biimidazole)NO₃Cr(biim)₃₃ rsc.org

This table is interactive and may be sorted by column.

Role in the Development of New Catalytic Systems

A significant application of CrCl₃(THF)₃ is its use as a precursor for generating catalytically active chromium species, particularly for ethylene (B1197577) oligomerization and polymerization. nih.govresearchgate.net In these systems, CrCl₃(THF)₃ is typically combined in situ with a chosen ligand and an organoaluminum co-catalyst, such as methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (AlEt₃). researchgate.netresearchgate.netresearchgate.net

The nature of the ligand framework coordinated to the chromium center plays a crucial role in determining the catalytic activity and selectivity of the resulting system. For instance, chromium complexes derived from CrCl₃(THF)₃ and diphosphazane (PNP) ligands, when activated with MAO, generate highly active catalysts for the selective oligomerization of ethylene to linear α-olefins, especially 1-hexene (B165129) and 1-octene (B94956). researchgate.net Similarly, catalytic systems formed from CrCl₃(THF)₃, tridentate sulfur-containing SOS-type ligands, and AlEt₃ have shown a tendency for both ethylene polymerization and oligomerization. researchgate.net One such system, utilizing bis-(2-methylthioethyl) ether as the ligand, yielded a product mixture containing 54-55 wt% hexenes, with a high selectivity for 1-hexene. researchgate.net

The geometry of the precatalyst complex can also have a profound impact on catalytic performance. Studies on bis(2-pyridylmethyl)amine-chromium complexes synthesized from CrCl₃(THF)₃ revealed that upon activation with MAO, the fac isomers are 30-40 times more active for ethylene polymerization than their mer counterparts. acs.org Furthermore, research has shown that the purity of the CrCl₃(THF)₃ precursor is critical; catalysts prepared from a well-defined, crystalline chromium source exhibited significantly higher and more consistent activity in ethylene tetramerization compared to those prepared from standard, impure CrCl₃(THF)₃. nih.govnih.gov

The table below highlights the performance of some catalytic systems derived from CrCl₃(THF)₃.

LigandCo-catalystKey Product(s)Catalytic Activity/SelectivityReference
Bis-(2-methylthioethyl) etherTriethylaluminum1-Hexene54-55 wt% hexene fraction, 88-89% selectivity for 1-hexene researchgate.net
fac-{N-propyl-N,N-di(2-pyridylmethyl)amine}MAOPolyethylene (B3416737)30-40 times more active than mer isomer acs.org
(Me₂pz)₂CHArOMeMAO1-Hexene, 1-OcteneExceptionally low α-value of 0.37, preference for C₆/C₈ formation nih.gov
Diphosphazane (PNP)MAO1-Hexene, 1-OcteneHighly active for oligomerization, excellent selectivity to C₆ and C₈ researchgate.net
Pyrrolide-imine with pendant O-donorsMAOOligomers (C₄-C₁₂)Up to 89.0 wt% oligomers researchgate.net

This table is interactive and may be sorted by column.

Q & A

Q. Comparative Synthesis Routes

MethodConditionsYieldKey Reference
THF RefluxN₂ atmosphere, 65–70°C~85%Herwig & Zeiss 1958
Solvent-Free GrindingBall-milling CrCl₃ with THF~70%Jeon et al. 2014

Basic Question: How is the coordination geometry of chromium trichlorotris(tetrahydrofuran) validated experimentally?

Methodological Answer:
The octahedral geometry is confirmed through:

  • Single-Crystal X-ray Diffraction (SCXRD) : Reveals Cr–O bond lengths (~2.01 Å) and Cl–Cr–Cl angles (~90°), consistent with distorted octahedral symmetry .
  • Magnetic Susceptibility : Effective magnetic moment (µeff ≈ 3.8 µB) aligns with high-spin d³ Cr(III) configuration .
  • Spectroscopy :
    • IR : THF ligand C-O stretches shift from ~1,120 cm⁻¹ (free THF) to ~1,070 cm⁻¹ (coordinated).
    • UV-Vis : d-d transitions at 450–600 nm (ε ≈ 100 M⁻¹cm⁻¹) .

Advanced Question: What mechanistic role does chromium trichlorotris(tetrahydrofuran) play in acetylene cyclization reactions?

Methodological Answer:
The complex acts as a precursor for chromium-alkyne intermediates. Evidence from Whitesides & Ehmann (1970) shows:

  • Insertion Mechanism : 2-butyne inserts into a Cr–C bond, forming a vinylic chromium intermediate, which cyclizes to yield naphthalene derivatives (e.g., 1,2,3,4-tetramethylnaphthalene) .
  • Deuterium Labeling : Confirms the absence of free cyclobutadiene intermediates, supporting direct insertion/cyclization .
  • Catalytic Cycle : THF ligands stabilize the active species, preventing aggregation. Kinetic studies suggest a second-order dependence on acetylene concentration .

Advanced Question: How do solvent effects influence the reactivity of chromium trichlorotris(tetrahydrofuran) in coordination chemistry?

Methodological Answer:
THF’s Lewis basicity and steric profile modulate reactivity:

  • Solvent Polarity : In polar solvents (e.g., acetone), ligand displacement occurs, reducing catalytic activity. THF’s moderate polarity stabilizes the complex without displacement .
  • Contradiction Note : In chromium(III)/azide systems, THF does not induce solvatochromism, unlike ethanol, suggesting solvent-specific electronic effects .
  • Alternative Ligands : Replacing THF with stronger donors (e.g., pyridine) alters redox potentials, as shown in cyclic voltammetry studies .

Advanced Question: How can researchers resolve contradictions in proposed reaction pathways involving chromium-THF complexes?

Methodological Answer:
Case Study: Conflicting mechanisms for naphthalene formation (free radical vs. organometallic pathways):

  • Isotopic Labeling : Using deuterated 2-butyne (C₄D₆) showed no D incorporation in products, ruling out radical intermediates .
  • Kinetic Profiling : Rate constants for Cr–C bond insertion (k₁ ≈ 0.15 s⁻¹) vs. radical recombination (k₂ ≈ 10³ M⁻¹s⁻¹) favor the organometallic pathway .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) support a lower-energy transition state for insertion over radical coupling .

Analytical Question: What techniques are optimal for monitoring chromium-THF complex stability in reaction matrices?

Methodological Answer:

  • GC-MS : Quantifies THF ligand loss via headspace analysis (detection limit: 0.1 ppm) .
  • EPR Spectroscopy : Tracks Cr(III) oxidation state changes (g ≈ 1.98 for high-spin Cr³⁺) .
  • XANES/EXAFS : Probes local Cr coordination geometry in situ during catalysis .

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